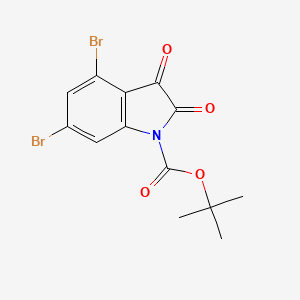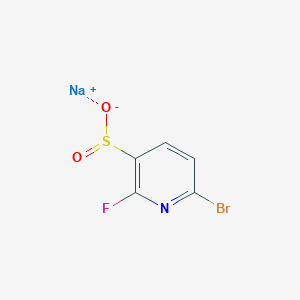
tert-Butyl 4,6-dibromo-2,3-dioxoindoline-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 4,6-dibromo-2,3-dioxoindoline-1-carboxylate: is a synthetic organic compound belonging to the class of indoline derivatives It is characterized by the presence of two bromine atoms at the 4 and 6 positions, a tert-butyl ester group at the 1 position, and two oxo groups at the 2 and 3 positions of the indoline ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4,6-dibromo-2,3-dioxoindoline-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4,6-dibromoindoline-2,3-dione.
Esterification: The indoline-2,3-dione is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester derivative.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain this compound in high yield and purity.
Industrial Production Methods:
化学反应分析
Types of Reactions:
Oxidation: tert-Butyl 4,6-dibromo-2,3-dioxoindoline-1-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding hydroxy or amino derivatives.
Substitution: The bromine atoms at the 4 and 6 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroxyindoline derivatives.
科学研究应用
Chemistry: tert-Butyl 4,6-dibromo-2,3-dioxoindoline-1-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various indoline-based compounds with potential biological activity.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. Its derivatives may exhibit anticancer, anti-inflammatory, or antimicrobial properties.
Industry: The compound is used in the development of specialty chemicals and materials. It may also find applications in the synthesis of dyes, pigments, and other industrially relevant compounds.
作用机制
The mechanism of action of tert-Butyl 4,6-dibromo-2,3-dioxoindoline-1-carboxylate depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes, receptors, or DNA. The presence of bromine atoms and oxo groups can influence the compound’s reactivity and binding affinity, leading to various biological effects.
相似化合物的比较
tert-Butyl 2,3-dioxoindoline-1-carboxylate: Lacks the bromine atoms at the 4 and 6 positions.
tert-Butyl 4,6-dibromoindoline-1-carboxylate: Lacks the oxo groups at the 2 and 3 positions.
tert-Butyl 4,6-dibromo-2,3-dihydroindoline-1-carboxylate: Contains hydrogen atoms instead of oxo groups at the 2 and 3 positions.
Uniqueness: tert-Butyl 4,6-dibromo-2,3-dioxoindoline-1-carboxylate is unique due to the combination of bromine atoms and oxo groups on the indoline ring. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
属性
分子式 |
C13H11Br2NO4 |
|---|---|
分子量 |
405.04 g/mol |
IUPAC 名称 |
tert-butyl 4,6-dibromo-2,3-dioxoindole-1-carboxylate |
InChI |
InChI=1S/C13H11Br2NO4/c1-13(2,3)20-12(19)16-8-5-6(14)4-7(15)9(8)10(17)11(16)18/h4-5H,1-3H3 |
InChI 键 |
LMPSGVKSCBQOME-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1C2=C(C(=CC(=C2)Br)Br)C(=O)C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1,3-Dibenzyl-1-(7-chlorothiazolo[5,4-d]pyrimidin-2-yl)thiourea](/img/structure/B13109808.png)
![3-Methoxytriazolo[4,5-b]pyridine](/img/structure/B13109816.png)
![7H-Benzo[de]pyrazolo[5,1-a]isoquinoline-11-carboxylic acid, 9,10-dihydro-3-(4-morpholinyl)-7,10-dioxo-, ethyl ester](/img/structure/B13109824.png)


![Isoxazolo[4,3-D]pyrimidine](/img/structure/B13109832.png)



